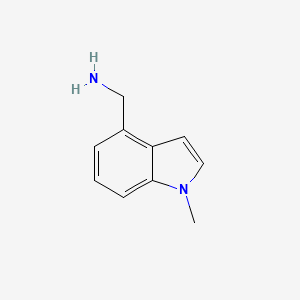

(1-methyl-1H-indol-4-yl)methanamine

Description

Contextualization within Indole (B1671886) Core Chemistry and Bioactive Compounds

The indole nucleus is a fundamental structural motif found in a vast array of naturally occurring and synthetic molecules. nih.gov Its presence in the amino acid tryptophan makes it a key component of many proteins and enzymes. The indole core is also the foundation for a wide range of bioactive alkaloids, neurotransmitters like serotonin (B10506), and plant hormones such as auxin. nih.gov The chemical reactivity of the indole ring, particularly its susceptibility to electrophilic substitution, allows for the synthesis of a diverse library of derivatives with varied biological properties. The introduction of substituents at different positions on the indole ring can dramatically influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its biological activity. frontiersin.org

Significance of the Indole Scaffold in Contemporary Medicinal Chemistry Research

The indole scaffold is often referred to as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets with high affinity. nih.gov This has led to the development of numerous indole-containing drugs with diverse therapeutic applications. For instance, indomethacin (B1671933) is a well-known non-steroidal anti-inflammatory drug, while the triptans are a class of drugs used to treat migraines. nih.gov Furthermore, many anticancer agents, such as vinca (B1221190) alkaloids, are based on the indole structure. rsc.org The versatility of the indole scaffold continues to inspire the design and synthesis of novel therapeutic agents targeting a wide spectrum of diseases, including cancer, neurodegenerative disorders, and infectious diseases. nih.govmdpi.com

Overview of Key Research Trajectories for (1-methyl-1H-indol-4-yl)methanamine

While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest several potential research trajectories. Based on the known activities of other substituted indoles, research on this compound could logically explore its potential as:

A precursor in the synthesis of more complex molecules: The methanamine group at the 4-position provides a reactive handle for further chemical modifications, allowing for the construction of more elaborate molecular architectures. This could be valuable in the development of new chemical entities for drug discovery programs. frontiersin.org

An agent targeting neurological disorders: The structural similarity of the indole core to neurotransmitters like serotonin suggests that derivatives of this compound could be investigated for their potential to modulate serotonergic or other neurotransmitter systems. Research in this area could focus on its application in conditions like depression, anxiety, or neurodegenerative diseases. mdpi.com

An antimicrobial or anticancer agent: The indole scaffold is a common feature in many compounds with demonstrated antimicrobial and anticancer properties. nih.govnih.gov Therefore, this compound and its derivatives could be screened for their activity against various pathogens and cancer cell lines.

It is important to emphasize that these are hypothetical research directions based on the well-established principles of medicinal chemistry and the known bioactivities of related indole compounds. Further experimental investigation is required to determine the actual pharmacological profile of this compound.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 864264-02-8 bldpharm.com |

| Molecular Formula | C10H12N2 |

| Molecular Weight | 160.22 g/mol |

| Appearance | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Solubility | Not specified |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-methylindol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-12-6-5-9-8(7-11)3-2-4-10(9)12/h2-6H,7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWWDKISXGAVFEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C=CC=C21)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594540 | |

| Record name | 1-(1-Methyl-1H-indol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864264-02-8 | |

| Record name | 1-(1-Methyl-1H-indol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Aminomethyl)-1-methyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Medicinal Chemistry Investigations of 1 Methyl 1h Indol 4 Yl Methanamine

Utility as a Privileged Scaffold and Building Block in Drug Discovery

The indole (B1671886) ring system is a common feature in a multitude of natural products and synthetic compounds with significant pharmacological activities. This has led to its classification as a "privileged scaffold," a molecular framework that is capable of binding to multiple, unrelated biological targets. The strategic functionalization of the indole core allows for the generation of diverse chemical libraries, which can be screened for a wide array of biological activities. researchgate.net

(1-methyl-1H-indol-4-yl)methanamine, specifically, represents a versatile starting material in drug discovery programs. The presence of a primary amine on the methyl group at the 4-position provides a convenient handle for a variety of chemical transformations, allowing for the introduction of diverse substituents. This, coupled with the inherent drug-like properties of the indole nucleus, makes it an attractive building block for medicinal chemists. enamine.netenamine.net The commercial availability of this compound further enhances its utility, enabling its direct incorporation into synthetic workflows without the need for de novo synthesis of the core structure. bldpharm.com

Rational Design and Synthesis of Novel this compound Derivatives

The process of drug discovery often involves the rational design of new molecules based on the structure of a known active compound or a biological target. Starting with a core scaffold such as this compound, medicinal chemists employ a range of synthetic strategies to create a library of analogs with modified properties. The goal is to systematically probe the chemical space around the core structure to identify derivatives with improved potency, selectivity, and pharmacokinetic profiles.

The nitrogen atom at the 1-position of the indole ring is a key site for modification. In the parent compound of interest, this position is occupied by a methyl group. In the broader context of indole-based drug discovery, systematic variation of the substituent at this position has been shown to have a profound impact on biological activity. For instance, in a series of N-acetamide indoles developed as antimalarial agents, modifications at the N1 position were explored. nih.gov It was observed that while a methyl group was well-tolerated, increasing the steric bulk with groups such as difluoromethyl, trifluoromethyl, ethyl, isopropyl, and phenyl led to a significant decrease or complete ablation of activity. nih.gov This highlights the sensitivity of the biological target to the size and nature of the substituent at the N1 position.

Table 1: Effect of N1-Substituent on Antimalarial Activity of N-Acetamide Indole Analogs

| Compound | N1-Substituent | EC50 (µM) |

|---|---|---|

| 9 | Methyl | 0.5 |

| 20 | Difluoromethyl | 1.5 |

| 21-25 | Trifluoromethyl, Ethyl, Isopropyl, Trifluoroethyl, Phenyl | >10 |

Data sourced from a study on N-acetamide indoles as antimalarials. nih.gov

The aminomethyl group at the C4 position of this compound is a prime site for chemical elaboration. The primary amine can be readily converted into a wide range of functional groups, including amides, sulfonamides, ureas, and secondary or tertiary amines through acylation, sulfonylation, and alkylation reactions, respectively. For example, the reaction of an aminomethyl indole with a carboxylic acid or its activated derivative leads to the formation of an amide bond. This strategy was employed in the synthesis of N-acetamide indole derivatives, where a substituted aniline (B41778) was coupled with a carboxylic acid precursor. nih.gov Similarly, in the development of tubulin polymerization inhibitors, N-((1-methyl-1H-indol-3-yl)methyl)acetamides were synthesized, showcasing the utility of amide bond formation at the aminomethyl position. rsc.org These modifications allow for the introduction of various substituents that can engage in additional interactions with the biological target, thereby modulating the compound's activity and properties.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a molecule relates to its biological activity. By systematically modifying a lead compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features required for a desired pharmacological effect.

In the context of indole derivatives, numerous SAR studies have been conducted. For example, in the discovery of novel inhibitors of the anti-apoptotic protein Mcl-1, a series of N-substituted indole derivatives were synthesized and evaluated. nih.gov The SAR studies focused on modifications to the indole core, a hydrophobic tail, and an acidic chain. These studies revealed that the nature and position of substituents on the indole ring, as well as the length and composition of the side chains, were critical for potent Mcl-1 inhibition. nih.gov

A key outcome of SAR studies is the elucidation of the pharmacophore, which is the three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. By understanding the pharmacophore, medicinal chemists can design new molecules with a higher probability of being active.

For the Mcl-1 inhibitors based on an N-substituted indole scaffold, molecular modeling suggested that the compounds bind to the P2 and R263 hot-spots of the Mcl-1 protein. nih.gov The SAR data guided the optimization of the lead compound, leading to the identification of a derivative with a Ki value of 110 nM. nih.gov This suggests that the pharmacophore for this class of inhibitors includes specific hydrophobic and hydrogen-bonding interactions with the target protein. In another example, a common pharmacophore was identified for substituted 5-(4-methoxyphenyl)-1H-indoles that act as allosteric inhibitors of the enzyme ALOX15. mdpi.com

Table 2: SAR of N-Substituted Indole Derivatives as Mcl-1 Inhibitors

| Compound | Modification | Ki (nM) |

|---|---|---|

| Hit Compound | Initial lead | >1000 |

| 24d | Optimized derivative | 110 |

Data sourced from a study on Mcl-1 inhibitors. nih.gov

Identification of Key Structural Determinants for Target Binding

As of the latest available scientific literature and patent databases, specific studies detailing the key structural determinants for target binding of this compound are not publicly available. Research focusing on the structure-activity relationships (SAR) of this particular compound, which would involve systematic modification of its indole core, the N-methyl group, and the aminomethyl side chain to identify critical interactions with biological targets, has not been published. Therefore, a detailed analysis of the specific pharmacophoric features and steric or electronic factors of this compound that govern its binding affinity and selectivity for any particular biological target cannot be provided at this time.

Application in Fragment-Based Drug Design (FBDD) and Scaffold Hopping

There is no specific information in the current scientific literature or patent landscape to indicate that this compound has been explicitly utilized as a fragment in Fragment-Based Drug Design (FBDD) campaigns. Similarly, detailed accounts of its use as a starting scaffold for scaffold hopping endeavors to generate novel chemotypes are not documented. While the indole moiety itself is a privileged scaffold in medicinal chemistry and frequently used in both FBDD and scaffold hopping strategies, the specific application of the this compound structure for these purposes has not been reported.

Chemoinformatic Assessment of Druglikeness and Leadlikeness Profiles

The calculated properties for this compound demonstrate general compliance with these guidelines. With a molecular weight of approximately 160.22 g/mol , it is well under the 500 Dalton threshold. The compound features one hydrogen bond donor (the primary amine group) and two hydrogen bond acceptors (the primary amine nitrogen and the indole nitrogen), comfortably within the limits of ≤5 and ≤10, respectively. The predicted octanol-water partition coefficient (XlogP), a measure of lipophilicity, is also within the acceptable range for druglike molecules.

These parameters suggest that this compound possesses a favorable profile for good membrane permeability and oral absorption, key characteristics of a promising lead compound.

| Property | Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Formula | C10H12N2 | N/A | N/A |

| Molecular Weight | 160.22 g/mol | ≤ 500 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

| XlogP (Predicted) | 1.3 - 1.8 | ≤ 5 | Yes |

Biological Activity and Pharmacological Profiles of 1 Methyl 1h Indol 4 Yl Methanamine

In Vitro Assays for Target Identification and Validation

In vitro assays are fundamental in determining the specific molecular targets of a compound. For indole (B1671886) derivatives, these often include enzymes and receptors critical for microbial survival and cancer cell proliferation.

The bacterial fatty acid biosynthesis (FAS-II) pathway, which is distinct from the mammalian FAS-I system, presents a validated target for antibacterial drug discovery. A crucial enzyme in this pathway is the enoyl-acyl carrier protein reductase (FabI). nih.gov The compound (1-methyl-1H-indol-4-yl)methanamine has been utilized as a precursor in the creation of acrylamide (B121943) derivatives designed as FabI inhibitors. nih.gov

The inhibitory activity against enzymes like FabI is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀). While specific IC₅₀ values for this compound against FabI are not publicly detailed, the general procedure involves assays carried out in microtiter plates with the purified enzyme, a substrate like crotonoyl-ACP, and the cofactor NADH. nih.gov The inhibition is measured by monitoring the decrease in NADH concentration.

Derivatives of other indole-containing compounds have shown potent inhibitory activity against FabI. For instance, certain 3-substituted indole derivatives inhibit the growth of Staphylococcus aureus, including methicillin-resistant (MRSA) and vancomycin-intermediate (VISA) strains, with minimum inhibitory concentrations (MICs) ranging from 8 to 16 mg/L. nih.gov

Another important class of enzymes is the Cytochrome P450 (CYP450) family, which is involved in the metabolism of many drugs. Inhibition of these enzymes can lead to drug-drug interactions. While specific data for this compound is not available, studies on related indole structures are common to assess potential metabolic liabilities.

Table 1: Enzyme Inhibition Assay Context for Indole Derivatives

| Enzyme Target | Assay Principle | Common Application |

| FabI | Measurement of NADH depletion in the presence of substrate and inhibitor. | Antibacterial drug discovery. |

| CYP450 | Incubation with specific enzyme isoforms and measurement of metabolite formation. | Assessment of drug metabolism and interaction potential. |

The indole structure is a core component of many neurotransmitters and, as such, indole derivatives are frequently screened for their affinity to various G-protein coupled receptors (GPCRs) and ion channels. Receptor binding assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

While a specific receptor binding profile for this compound is not documented in the available literature, the methodologies for such studies are well-established. These assays typically involve radioligand displacement, where the test compound's ability to displace a known radioactive ligand from the receptor is measured. Functional assays then determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). For instance, derivatives of the related compound N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide have been evaluated for their effects on cellular processes regulated by receptor signaling. rsc.org

Cellular Activity and Phenotypic Screening Approaches

Cell-based assays provide insights into a compound's activity in a more complex biological system, reflecting its ability to cross cell membranes and exert a physiological effect.

Given its role as a precursor to potential FabI inhibitors, the antimicrobial activity of compounds related to this compound is of significant interest. nih.gov Antimicrobial susceptibility is typically determined by broth microdilution methods, following protocols established by bodies like the National Committee for Clinical Laboratory Standards (NCCLS). nih.gov

In these tests, compounds are serially diluted and incubated with various bacterial strains. The minimum inhibitory concentration (MIC) is then identified as the lowest concentration that prevents visible bacterial growth. nih.gov Although specific MIC values for this compound are not provided in the referenced literature, the patent describing its synthesis outlines this standard procedure for evaluating the final acrylamide derivatives. nih.gov

Table 2: Antimicrobial Activity of Related Indole Compounds

| Compound Class | Bacterial Strain(s) | Reported Activity (MIC) |

| 3-Substituted Indole Derivatives | Staphylococcus aureus (including MRSA, VISA) | 8 to 16 mg/L nih.gov |

The indole scaffold is present in numerous anticancer agents. The antiproliferative activity of novel compounds is commonly evaluated against a panel of human cancer cell lines. For example, derivatives of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide have been tested for their in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines, with some showing potent effects with IC₅₀ values in the sub-micromolar range. rsc.org One such derivative, compound 7d, exhibited an IC₅₀ of 0.34 μM against MCF-7 cells. rsc.org

These assays typically involve incubating cancer cells with increasing concentrations of the test compound for a set period (e.g., 72 hours). Cell viability is then measured using colorimetric assays such as MTT or resazurin-based assays. The IC₅₀ value, the concentration that inhibits cell growth by 50%, is then calculated. While this provides a framework for how this compound could be evaluated, specific data for its antiproliferative activity is not currently available.

Assessing a compound's toxicity towards healthy eukaryotic cells is a critical step in evaluating its therapeutic potential. Cytotoxicity assays are often run in parallel with antimicrobial or antiproliferative screens to determine a compound's selectivity.

Standard methods, such as the Alamar Blue assay, can be used to determine the cytotoxic effects on human cell lines (e.g., Jurkat). nih.gov Cells are exposed to serial dilutions of the compound, and cell viability is measured spectrophotometrically. The result is often reported as the LD₅₀, the concentration that causes a 50% reduction in cell viability. nih.gov For this compound, while it is part of a patent for developing antibacterial agents, specific cytotoxicity data for the compound itself is not published. nih.gov

Cell Viability and Proliferation Assays (e.g., Alamar Blue Assay)

No studies were identified that have investigated the effect of this compound on cell viability or proliferation using the Alamar Blue assay or any other related methods. Consequently, there are no research findings or data tables available to report for this section.

Exploration of Specific Therapeutic Applications (e.g., Antibacterial Agents)

There is currently no available research in scientific literature that explores the potential of this compound as an antibacterial agent or for any other specific therapeutic application. As a result, detailed research findings and corresponding data on its antibacterial activity against various bacterial strains are not available.

While research exists on the biological activities of other indole derivatives, the strict focus on this compound as per the instructions prevents the inclusion of information on related but structurally distinct compounds.

Mechanistic Studies on 1 Methyl 1h Indol 4 Yl Methanamine S Mode of Action

Elucidation of Molecular Targets and Downstream Signaling Pathways

Identifying the molecular targets of a compound is the first step in understanding its pharmacological effect. For indole (B1671886) derivatives, a multitude of targets has been identified, ranging from enzymes to receptors and structural proteins. nih.govrsc.org These interactions trigger downstream signaling cascades that ultimately manifest as a cellular response. While specific research identifying the molecular targets for (1-methyl-1H-indol-4-yl)methanamine is not detailed in the available scientific literature, studies on related indole compounds provide a roadmap for potential mechanisms. For instance, various indole derivatives are known to target enzymes like protein kinases, histone deacetylases (HDACs), and tubulin. nih.gov Others can modulate crucial signaling pathways such as NF-κB and those governed by serotonin (B10506) and melatonin, which are themselves indole-based biomolecules. nih.govnih.gov

The enzyme enoyl-acyl carrier protein (ACP) reductase (FabI) is a critical component of the bacterial type II fatty acid biosynthesis (FAS-II) pathway, making it a validated and attractive target for novel antibacterial agents. nih.govacs.org Inhibition of FabI disrupts the production of essential fatty acids, which are vital for building bacterial cell membranes. Several classes of inhibitors target FabI, and indole-containing structures, specifically indole naphthyridinones, have been developed as potent inhibitors. nih.govacs.org

A common mechanism for high-affinity FabI inhibitors involves forming a stable ternary complex with the enzyme and the cofactor NAD⁺. acs.org The binding of these inhibitors often induces a conformational change, such as the ordering of a flexible loop near the active site, which enhances the inhibitor's affinity and residence time on the enzyme. While compounds like triclosan (B1682465) and various indole naphthyridinones are confirmed FabI inhibitors, a detailed investigation into whether this compound acts on FabI has not been reported in the reviewed literature. Such an investigation would involve enzymatic assays to determine its inhibitory concentration (IC₅₀) and kinetic studies to understand the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive).

Table 1: Examples of Investigated FabI Inhibitors An interactive table summarizing compounds known to inhibit the FabI enzyme, their class, and the pathogens they are effective against.

| Compound Class | Example Compound | Target Organism(s) |

|---|---|---|

| Indole Naphthyridinone | Compound 30¹ | Staphylococcus aureus |

| Aminopyridine Derivative | Not Specified | Staphylococcus aureus |

| Diazepinone | Not Specified | Staphylococcus aureus |

| Diphenyl Ether | Triclosan | Escherichia coli, S. aureus |

¹As described in referenced literature nih.govacs.org.

Indole compounds are well-documented for their ability to influence fundamental cellular processes, particularly cell cycle progression and apoptosis (programmed cell death), which are key targets in cancer therapy. nih.govnih.gov For example, other synthetic indole derivatives have been shown to arrest the cell cycle at the G2/M phase and induce apoptosis in a dose-dependent manner by inhibiting tubulin polymerization. nih.govrsc.org Natural indoles like indole-3-carbinol (B1674136) (I3C) and its dimer 3,3´-diindolylmethane (DIM) modulate multiple signaling pathways, leading to the downregulation of survival proteins like survivin and the inhibition of pro-survival pathways like NF-κB, ultimately triggering apoptosis. nih.gov

An analysis of the cellular effects of this compound would involve treating cell lines (e.g., cancer cells or bacterial cells) with the compound and using techniques like flow cytometry with propidium (B1200493) iodide (PI) staining to analyze the cell cycle distribution. Apoptosis could be quantified using methods such as Annexin V/PI co-staining. nih.gov Currently, specific studies detailing these cellular outcomes for this compound are not present in the available scientific data.

Table 2: Cellular Processes Modulated by Select Indole Derivatives An interactive table showing examples of indole compounds and their documented effects on cellular processes.

| Compound | Cellular Process | Mechanism/Pathway Affected |

|---|---|---|

| Indole-3-carbinol (I3C) | Apoptosis | Down-regulation of survivin. nih.gov |

| 3,3´-diindolylmethane (DIM) | Apoptosis, Cell Growth Inhibition | Inhibition of NF-κB signaling. nih.gov |

| Compound 7d¹ | Cell Cycle Arrest (G2/M), Apoptosis | Inhibition of tubulin polymerization. rsc.org |

¹N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative rsc.org.

Proteomic and Transcriptomic Profiling to Uncover System-Wide Effects

To gain a comprehensive, unbiased view of a compound's impact, "omics" technologies are employed. Transcriptomic analysis (e.g., via microarray or RNA-seq) measures changes in gene expression across the entire genome, while proteomics identifies and quantifies changes in the entire protein complement of a cell in response to the compound. These powerful techniques can reveal novel targets and pathways affected by a drug that might be missed by hypothesis-driven approaches. For instance, microarray analysis of cells treated with the indole derivative DIM identified survivin as a key down-regulated gene, which was later confirmed to be critical to its apoptosis-inducing effect. nih.gov

A proteomic and transcriptomic study of this compound would provide a global map of its biological activity. However, there are currently no published studies in the scientific literature that have performed such a system-wide analysis for this specific compound.

Application of Network Pharmacology Tools for Target-Pathway Mapping

For this compound, network pharmacology could be used to predict potential targets based on its chemical structure and then map these onto known signaling and metabolic pathways. This would help generate hypotheses about its mode of action that could then be tested experimentally. To date, no network pharmacology studies specifically focused on this compound have been reported in the literature.

Advanced Ligand-Target Interaction Analysis (e.g., Isothermal Titration Calorimetry)

Once a direct molecular target is identified, it is essential to characterize the binding interaction in detail. Isothermal titration calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. nih.gov This allows for the precise determination of key thermodynamic parameters, including the binding affinity (Kₐ), dissociation constant (K₋₁), enthalpy (ΔH), and entropy (ΔS) of the interaction. ITC is considered the gold standard for characterizing binding thermodynamics and can also be adapted to measure enzyme kinetics. nih.gov

If a molecular target for this compound, such as FabI, were to be confirmed, ITC would be an invaluable tool to quantify its binding affinity and elucidate the thermodynamic forces driving the interaction. Such data is crucial for structure-activity relationship (SAR) studies and lead optimization in drug discovery. nih.gov However, the scientific literature does not currently contain reports of ITC or similar advanced interaction analyses performed for this compound.

Preclinical Evaluation and Safety Assessment of 1 Methyl 1h Indol 4 Yl Methanamine and Its Analogs

In Vitro and In Vivo Metabolism Studies

Understanding the metabolic fate of a compound is fundamental to assessing its safety and efficacy. The following sections detail the investigation of cytochrome P450 (CYP450) enzyme interactions and the identification of major metabolites and metabolic pathways for indole-based compounds, providing insights into the likely metabolism of (1-methyl-1H-indol-4-yl)methanamine.

Investigation of Cytochrome P450 (CYP450) Enzyme Interactions

The cytochrome P450 system is a superfamily of enzymes primarily responsible for the metabolism of a wide array of xenobiotics, including many pharmaceuticals. The interaction of this compound and its analogs with CYP450 enzymes is a key determinant of their pharmacokinetic profile and potential for drug-drug interactions.

While direct studies on this compound are not extensively available, research on related indole-containing compounds provides valuable insights. The metabolism of various indole (B1671886) derivatives is known to be mediated by several CYP450 isoforms. For instance, studies on synthetic cannabinoids containing an indole ring, such as UR-144 and XLR-11, have shown that they are extensively metabolized by CYP3A4, with minor contributions from CYP1A2 and CYP2C19. The metabolism of the anti-migraine drug sumatriptan (B127528), which also contains an indole moiety, is primarily mediated by monoamine oxidase A (MAO-A), but CYP450 enzymes also contribute to the formation of some of its metabolites wikipedia.org.

The N-methyl group on the indole ring of this compound is a potential site for metabolism. N-demethylation is a common metabolic pathway for many N-methylated compounds and is often catalyzed by CYP450 enzymes. For example, the N-demethylation of N-methylcarbazole has been shown to be mediated by P450 enzymes in fungal models of mammalian metabolism nih.gov. This suggests that N-demethylation could be a metabolic pathway for this compound, potentially mediated by enzymes such as CYP3A4 or CYP2D6, which are known to metabolize a variety of amines.

Furthermore, the indole ring itself can be a substrate for CYP450-mediated oxidation. Studies on other 3-substituted indoles have indicated that dehydrogenation of the indole ring can lead to the formation of reactive electrophilic intermediates, which may inactivate CYP3A4 acs.org. This highlights a potential for mechanism-based inhibition of CYP enzymes by this compound and its analogs.

Table 1: Potential CYP450 Interactions of Indole-based Compounds

| CYP450 Isoform | Role in Metabolism of Indole Analogs | Potential Interaction with this compound |

| CYP3A4 | Major enzyme in the metabolism of some synthetic cannabinoids. acs.org | Potential for metabolism of the indole ring and N-demethylation. Potential for mechanism-based inhibition. |

| CYP1A2 | Minor contributor to the metabolism of some synthetic cannabinoids. | Possible involvement in the metabolism of the indole ring. |

| CYP2C19 | Minor contributor to the metabolism of some synthetic cannabinoids. | Possible involvement in the metabolism of the indole ring. |

| CYP2D6 | Involved in the metabolism of various amines. | Potential for N-demethylation of the N-methyl group. |

| MAO-A | Primary metabolizing enzyme for sumatriptan. wikipedia.org | Potential for metabolism of the methanamine side chain. |

Identification of Major Metabolites and Metabolic Pathways

The identification of major metabolites is crucial for understanding the clearance mechanisms and potential for the formation of active or toxic byproducts. For this compound, several metabolic pathways can be predicted based on its structure and data from related compounds.

The primary metabolic pathways for indole compounds generally involve oxidation of the indole ring and modifications of the side chains. For this compound, the following pathways are plausible:

N-Demethylation: The removal of the methyl group from the indole nitrogen would yield (1H-indol-4-yl)methanamine as a major metabolite. This reaction is commonly mediated by CYP450 enzymes.

Oxidation of the Indole Ring: Hydroxylation at various positions of the indole nucleus (e.g., C5, C6, or C7) is a common metabolic route for indole derivatives.

Dehydrogenation of the Indole Ring: As mentioned earlier, dehydrogenation can lead to the formation of a reactive 3-methyleneindolenine (B1207975) intermediate acs.org.

Metabolism of the Methanamine Side Chain: The primary amine group can undergo deamination, catalyzed by enzymes like MAO, to form an aldehyde, which can then be further oxidized to a carboxylic acid.

Studies on the metabolism of the related compound N,N-dimethyltryptamine (DMT) show that it undergoes oxidative deamination, N-oxidation, and N-demethylation to form metabolites such as indole-3-acetic acid and N-methyltryptamine wikipedia.org. Similarly, the metabolism of sumatriptan involves the formation of an indole acetic acid analogue via the action of MAO-A wikipedia.org.

While specific metabolites for this compound have not been reported in the literature, the table below summarizes the potential metabolites based on the metabolic pathways of analogous compounds.

Table 2: Potential Metabolites of this compound

| Potential Metabolite | Predicted Metabolic Pathway |

| (1H-indol-4-yl)methanamine | N-Demethylation |

| Hydroxylated derivatives | Oxidation of the indole ring |

| (1-methyl-1H-indol-4-yl)methanol | Oxidation of the methanamine side chain |

| (1-methyl-1H-indol-4-yl)carboxylic acid | Further oxidation of the alcohol |

| 3-Methyleneindolenine intermediate | Dehydrogenation of the indole ring acs.org |

Comprehensive Toxicity Profiling and Hazard Assessment

A thorough toxicity assessment is essential to identify potential hazards associated with a new chemical entity. The following sections outline the key aspects of toxicity profiling for this compound and its analogs, drawing on data from related structures where direct information is lacking.

Acute Toxicity and Repeated Dose Toxicity Studies in Relevant Preclinical Models

Acute toxicity studies provide information on the effects of a single high dose of a substance, while repeated dose studies reveal the effects of long-term exposure.

Direct acute or repeated dose toxicity data for this compound are not publicly available. However, studies on other aminomethylindole derivatives and tryptamines can offer some insights. For instance, N,N-dimethyltryptamine (DMT) is reported to have limited neurotoxicity but can cause intense cardiovascular effects at high intravenous doses nih.govnih.gov. The acute toxicity of a substance is typically expressed as the LD50 (the dose that is lethal to 50% of the test animals). For many tryptamine (B22526) derivatives, the psychoactive effects occur at doses much lower than the lethal dose psu.edu.

Repeated dose toxicity studies on related indole compounds have shown varied results depending on the specific structure and the doses administered. For example, subchronic studies on some industrial chemicals are used to determine the no-observed-adverse-effect level (NOAEL) and to identify target organs of toxicity researchgate.netnih.gov. Without specific data, it is difficult to predict the target organs for this compound, but based on related compounds, potential target organs could include the liver (due to metabolism), the central nervous system, and the cardiovascular system.

Table 3: Inferred Toxicity Profile Based on Analogous Compounds

| Toxicity Endpoint | Findings from Analogous Compounds | Potential Implications for this compound |

| Acute Toxicity | DMT has limited neurotoxicity but significant cardiovascular effects at high doses. nih.govnih.gov | High doses may lead to cardiovascular effects. |

| Repeated Dose Toxicity | Target organs for other chemicals can include the liver, kidneys, and nervous system. researchgate.netnih.gov | Potential for target organ toxicity with chronic exposure, particularly in the liver, CNS, and cardiovascular system. |

Genotoxicity and Mutagenicity Assessments

Genotoxicity and mutagenicity assays are conducted to assess the potential of a substance to cause genetic damage.

There is no specific genotoxicity data for this compound. However, studies on other indole compounds have shown mixed results. Some naturally occurring indoles, such as tryptophan and tryptamine, have been found to be mutagenic in the Ames test after reaction with nitrous acid, suggesting the formation of mutagenic nitroso compounds nih.gov. Nitrosated chloroindoles have also been shown to be mutagenic in Salmonella typhimurium and to induce sister chromatid exchanges in Chinese hamster V79 cells nih.gov.

In contrast, a study on 4-methylimidazole, a compound with a different heterocyclic ring but also containing a methyl group, found it to be negative in the Ames test and in the in vivo micronucleus test in mice and rats nih.gov. This highlights the importance of the specific chemical structure in determining genotoxic potential. Given that some indole derivatives can be mutagenic, particularly after nitrosation, a thorough genotoxicity assessment of this compound would be warranted.

Table 4: Genotoxicity and Mutagenicity of Related Indole Compounds

| Compound/Class | Assay | Result | Reference |

| Tryptophan, Tryptamine | Ames test (after nitrosation) | Mutagenic | nih.gov |

| Nitrosated Chloroindoles | Ames test (S. typhimurium) | Mutagenic | nih.gov |

| Nitrosated Chloroindoles | Sister Chromatid Exchange (V79 cells) | Inducer | nih.gov |

| 4-Methylimidazole | Ames test | Negative | nih.gov |

| 4-Methylimidazole | Micronucleus test (in vivo) | Negative | nih.gov |

Cardiotoxicity and Neurotoxicity Screening

Cardiotoxicity and neurotoxicity are significant safety concerns for many classes of compounds, including those with indole scaffolds.

Cardiotoxicity: Several indole-containing compounds have been associated with cardiotoxicity, often through the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to a potentially fatal arrhythmia called Torsades de Pointes frontiersin.orgyoutube.com. The indole alkaloid ibogaine (B1199331), for example, is known to have cardiotoxic effects wikipedia.org. However, simplified analogs of ibogaine, known as ibogalogs, have been developed with reduced hERG inhibition and thus lower cardiotoxicity wikipedia.org. Some indole derivatives have also been investigated for their potential cardioprotective effects acs.orgresearchgate.net. Given the structural similarities to compounds with known cardiotoxic potential, a thorough evaluation of the effects of this compound on cardiac ion channels, particularly hERG, would be crucial.

Neurotoxicity: Many tryptamines, which are structurally related to this compound, are known for their psychoactive effects, acting primarily on serotonin (B10506) receptors in the brain nih.govnih.gov. While some, like DMT, appear to have limited neurotoxicity, others may have more complex neuropharmacological profiles nih.govnih.gov. For example, the indole alkaloid ibogaine has been reported to cause degeneration of cerebellar Purkinje cells in rats at high doses, although this was not observed in primates or in a limited human case study wikipedia.org. Conversely, some aminomethylindole derivatives have been investigated for their potential neuroprotective and anti-inflammatory effects nih.gov. The N-methyl group and the position of the methanamine substituent on the indole ring will significantly influence the neuropharmacological profile of this compound.

Table 5: Potential Cardiotoxicity and Neurotoxicity of this compound Based on Analogs

| Toxicity Type | Potential Mechanism/Effect | Relevant Analogs and Findings |

| Cardiotoxicity | Inhibition of hERG potassium channels, leading to QT prolongation and arrhythmias. | Ibogaine (cardiotoxic), Ibogalogs (reduced cardiotoxicity). wikipedia.orgwikipedia.org |

| Neurotoxicity | Interaction with serotonin receptors, potential for psychoactive effects. | DMT (psychoactive, limited neurotoxicity), Ibogaine (potential for neurotoxicity at high doses in some species). nih.govnih.govwikipedia.org |

Pharmacokinetic (PK) Research in Preclinical Species

For indole derivatives in general, early in vitro ADME screening and in vivo pharmacokinetic profiling are standard procedures in the drug discovery process. srce.hr These assessments help in selecting new molecular entities with desirable pharmacokinetic properties for further development. srce.hr

Absorption, Distribution, and Elimination Studies

Specific studies detailing the absorption, distribution, and elimination of this compound have not been identified in the reviewed literature. Generally, for compounds in early development, in vitro models like Caco-2 or MDCK cell-based assays are utilized to predict intestinal permeability and, consequently, absorption. srce.hr

The distribution of a compound is investigated to understand where it goes in the body. For other research compounds, studies have shown distribution into various tissues, with factors like plasma protein binding playing a significant role in how much of the compound is available to reach its target. japsonline.com

Elimination studies typically determine the routes by which a compound and its metabolites leave the body, which can include urine, feces, and bile. For some novel therapeutic agents, the primary route of elimination can vary between species. For instance, in studies on other heterocyclic compounds, elimination has been observed to be primarily through the bile and subsequent excretion in the feces in rats, while in rabbits, a greater proportion is excreted in the urine. japsonline.com The metabolism of indole derivatives can be complex, often involving cytochrome P450 enzymes. researchgate.net

Interactive Table: General Pharmacokinetic Parameters for Investigational Compounds

Since specific data for this compound is unavailable, the following table illustrates typical pharmacokinetic parameters that would be determined in preclinical studies.

| Parameter | Description | Typical Preclinical Species |

| Absorption | ||

| Tmax (Time to Maximum Concentration) | Time at which the highest concentration of the compound is reached in the plasma. | Rat, Mouse, Dog, Monkey |

| Cmax (Maximum Concentration) | The highest concentration of the compound observed in the plasma. | Rat, Mouse, Dog, Monkey |

| Distribution | ||

| Vd (Volume of Distribution) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Rat, Mouse, Dog, Monkey |

| Protein Binding | The extent to which a drug attaches to proteins in the blood. | In vitro (plasma from various species) |

| Elimination | ||

| t1/2 (Half-life) | The time required for the concentration of the drug in the body to be reduced by half. | Rat, Mouse, Dog, Monkey |

| CL (Clearance) | The rate at which the active drug is removed from the body. | Rat, Mouse, Dog, Monkey |

| Excretion Routes | The primary pathways through which the drug and its metabolites are eliminated (e.g., renal, fecal). | Rat, Mouse |

Bioavailability and Clearance Determinations

There is no specific information on the bioavailability or clearance of this compound. Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. cabidigitallibrary.org For oral drugs, this is a critical parameter, and for some indolealkylamines used in therapy, oral bioavailability can vary significantly. researchgate.net

Clearance is a measure of the rate at which a drug is eliminated from the body. It is a key parameter that influences the dosing regimen. Both in vitro models, such as liver microsomes and hepatocytes, and in vivo studies are used to predict and determine the metabolic clearance of investigational drugs. srce.hr

In Vivo Efficacy Studies in Disease Models (non-dosage related)

Specific in vivo efficacy studies for this compound in disease models are not described in the available scientific literature. In general, indole derivatives have been investigated for a wide range of therapeutic applications.

For example, certain indoleamine derivatives have been studied as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer. In these studies, the efficacy of the compounds was evaluated in mouse models of melanoma, where they demonstrated pharmacodynamic inhibition of IDO and dose-dependent efficacy in tumor-bearing mice. nih.govacs.org Other indole derivatives have been investigated for their potential as chemoprotective agents against organ damage induced by other drugs, with studies in rodent models showing a reduction in markers of inflammation and oxidative stress. nih.govresearchgate.net

The structural similarity of some indole compounds to endogenous neurotransmitters has also prompted research into their potential neurological activity. researchgate.net

Interactive Table: Examples of In Vivo Efficacy Models for Indole Analogs

This table provides examples of disease models in which various indole derivatives (not specifically this compound) have been evaluated.

| Disease Model | Preclinical Species | Investigated Therapeutic Area | General Findings |

| Mouse Melanoma Model | Mouse | Oncology | Inhibition of tumor growth. nih.govacs.org |

| Cisplatin-Induced Organ Damage Model | Rat | Chemoprotection | Reduction of inflammatory and oxidative stress markers. nih.govresearchgate.net |

| Models of Neurological Disorders | Not Specified | Neurology | Postulated activity based on structural similarity to endogenous amines. researchgate.net |

Computational Chemistry and Chemoinformatics in the Study of 1 Methyl 1h Indol 4 Yl Methanamine

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. medchemexpress.com This method is crucial for understanding how a ligand like (1-methyl-1H-indol-4-yl)methanamine might interact with a biological target, such as a protein or enzyme, at the atomic level. The process involves preparing a 3D structure of the target protein and then computationally fitting the ligand into the binding site. The results are scored based on the predicted binding affinity, with lower scores typically indicating a more favorable interaction.

For instance, indole (B1671886) derivatives are known to interact with various targets, including protein kinases, which are crucial in cancer signaling pathways. mdpi.com A hypothetical docking study of this compound against a target like Casein Kinase II (CK2), a protein implicated in cancer, could reveal key interactions. nih.govgoogle.com These might include hydrogen bonds between the methanamine group and acidic residues in the binding pocket, as well as hydrophobic interactions involving the indole ring.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-target complex over time. medchemexpress.com MD simulations provide a dynamic view of the molecular system, allowing researchers to observe the conformational changes and persistence of key interactions, thereby validating the docking results. medchemexpress.com

Table 1: Illustrative Molecular Docking Results for this compound against Various Kinase Targets

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Casein Kinase II (CK2) | 1J91 | -7.5 | Val66, Ile95, Asp175 |

| c-Met Kinase | 3F82 | -6.9 | Tyr1230, Met1211, Asp1222 |

| LSD1 | 2Z5U | -7.1 | Lys661, Trp552, His564 |

Note: The data in this table is illustrative and intended to represent typical results from a molecular docking study. It is not based on published experimental data for this specific compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For a series of related compounds like indole derivatives, a QSAR model can predict the activity of new, unsynthesized analogs. nih.govnih.gov

To build a QSAR model for predicting the activity of this compound, a dataset of indole derivatives with known activities against a specific target would be required. pensoft.net Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These can include electronic, steric, and hydrophobic parameters. pensoft.net Using statistical methods like Multiple Linear Regression (MLR), a model is generated that correlates these descriptors with the observed activity. nih.gov A reliable QSAR model should have high statistical significance, confirmed through validation techniques. nih.gov

Such models can guide the modification of the this compound structure to enhance its potency. For example, a model might indicate that increasing hydrophobicity at a certain position could improve activity. pensoft.net

Table 2: Example of a QSAR Model for Indole Derivatives

| Statistical Parameter | Value | Description |

| r² (Correlation Coefficient) | 0.90 | Represents the proportion of variance in the dependent variable that is predictable from the independent variable(s). |

| q² (Cross-validated r²) | 0.81 | Measures the predictive ability of the model, determined through cross-validation. |

| F-test | 55.0 | A statistical test that assesses the overall significance of the regression model. |

| Standard Error | 0.25 | Indicates the average distance that the observed values fall from the regression line. |

Note: This table presents typical statistical parameters for a valid QSAR model, based on studies of similar compound classes. nih.govnih.gov It does not represent a specific model for this compound.

Virtual Screening and De Novo Design for Novel Scaffolds and Derivatives

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. medchemexpress.comarxiv.org This can be done based on the structure of the ligand (ligand-based) or the structure of the target protein (structure-based). nih.gov Starting with this compound as a query, a ligand-based virtual screen could identify other commercially available compounds with similar structural or pharmacophoric features. A structure-based screen could dock millions of compounds into a target's binding site to find novel scaffolds that fit as well as or better than the initial indole derivative. nih.gov

De novo design, on the other hand, is a computational method for designing novel molecules from scratch. mdpi.commdpi.com This approach can use the indole ring of this compound as a starting fragment. The software then "grows" new functional groups or builds entirely new molecular architectures that are optimized to fit within the constraints of a target's active site, aiming to create compounds with high predicted affinity and desired properties. nih.govnih.gov

In Silico Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

The success of a drug candidate depends heavily on its ADMET profile. researchgate.net In silico tools can predict these properties early in the discovery process, saving time and resources. springernature.comresearchgate.net For this compound, various computational models can estimate properties like oral bioavailability, blood-brain barrier permeability, interaction with metabolic enzymes (like Cytochrome P450s), and potential toxicities. These predictions are based on the molecule's structure and physicochemical properties. researchgate.net

Table 3: Predicted ADMET Properties for this compound

| Property | Prediction | Interpretation |

| Molecular Weight | 160.22 g/mol | Conforms to Lipinski's Rule (<500) |

| LogP (Lipophilicity) | 1.5 | Indicates good oral absorption potential |

| Hydrogen Bond Donors | 2 | Conforms to Lipinski's Rule (≤5) |

| Hydrogen Bond Acceptors | 2 | Conforms to Lipinski's Rule (≤10) |

| Blood-Brain Barrier Permeability | Low | The compound is not expected to readily cross into the brain. |

| CYP2D6 Inhibition | Probable Inhibitor | Potential for drug-drug interactions. |

| Ames Toxicity | Non-mutagenic | Low probability of being a mutagen. |

Note: This data is generated based on predictive models and algorithms commonly used in chemoinformatics (e.g., SwissADME, PreADMET). It serves as an estimation and requires experimental validation.

Network Pharmacology and Systems Biology Approaches for Polypharmacology Analysis

Network pharmacology is an approach that aims to understand drug action from a systems-level perspective. nih.gov Instead of the "one drug, one target" paradigm, it acknowledges that many drugs interact with multiple targets (polypharmacology). For a compound like this compound, network pharmacology can be used to predict its potential targets and how these targets interact within biological pathways. nrfhh.comnih.gov

The process typically involves predicting a set of potential protein targets for the compound using various databases and prediction tools. nih.gov These targets are then mapped onto protein-protein interaction networks and signaling pathways. mdpi.com By analyzing the topology of this network, researchers can identify key pathways that might be modulated by the compound, providing hypotheses about its mechanism of action and potential therapeutic effects or side effects. nih.govnih.gov For an indole derivative, this could reveal connections to pathways involved in cancer, inflammation, or neurological disorders. nrfhh.comnih.gov

Future Research Directions and Translational Perspectives for 1 Methyl 1h Indol 4 Yl Methanamine

Identification of Novel Biological Targets and Undiscovered Therapeutic Indications

The structural features of (1-methyl-1H-indol-4-yl)methanamine, specifically the methylated indole (B1671886) ring and the methanamine substituent at the 4-position, suggest a range of potential biological activities that warrant investigation.

Potential Therapeutic Areas and Biological Targets:

Oncology: Indole derivatives have shown significant promise as anticancer agents by targeting various key biological pathways. nih.govresearchgate.net Future research on this compound could focus on its potential to inhibit tubulin polymerization, a mechanism employed by established anticancer drugs like vinca (B1221190) alkaloids. nih.gov Additionally, its activity against protein kinases and histone deacetylases (HDACs), which are crucial in cancer cell signaling and survival, should be explored. nih.gov The ability of indole-based compounds to combat drug-resistant cancer cells presents another important avenue for investigation. researchgate.net

Central Nervous System (CNS) Disorders: The indole nucleus is a core component of many neuroactive compounds, including neurotransmitters like serotonin (B10506). nih.govresearchgate.net The structural similarity of this compound to serotonin suggests its potential to modulate serotonergic pathways, which could be relevant for treating depression, anxiety, and other CNS disorders. nih.govnih.gov Research could investigate its interaction with various serotonin receptor subtypes and the serotonin transporter (SERT). mdpi.com

Inflammatory Diseases: Indole derivatives have well-documented anti-inflammatory properties. nih.govajchem-b.com Future studies could explore the potential of this compound to modulate key inflammatory pathways, such as the NF-κB and COX-2 pathways, which are implicated in chronic inflammatory conditions. nih.gov

Infectious Diseases: The indole scaffold has been a source of compounds with broad-spectrum antimicrobial activity. ajchem-b.comnih.gov Investigations into the antibacterial, antifungal, and antiviral properties of this compound could reveal novel therapeutic options for infectious diseases. ajchem-b.comnih.gov

Table 1: Potential Biological Targets for this compound

| Therapeutic Area | Potential Biological Targets |

| Oncology | Tubulin, Protein Kinases, Histone Deacetylases (HDACs) |

| CNS Disorders | Serotonin Receptors, Serotonin Transporter (SERT) |

| Inflammatory Diseases | NF-κB, COX-2 |

| Infectious Diseases | Bacterial, Fungal, and Viral Proteins/Enzymes |

Exploration of Synergistic Effects with Existing Therapeutic Agents

Combining this compound with existing drugs could offer a powerful strategy to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce side effects by allowing for lower doses of individual agents.

Potential Combination Therapies:

In Oncology: Given the potential anticancer activity of indole derivatives, combining this compound with standard chemotherapeutic agents or targeted therapies could lead to synergistic effects. For instance, combination with taxanes (which also target tubulin) or kinase inhibitors could enhance tumor cell killing. Furthermore, inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tumor immune escape, are being explored in combination with immunotherapy, suggesting a potential role for related indole compounds in immuno-oncology. nih.gov

In CNS Disorders: In the context of depression, combining a novel agent like this compound with selective serotonin reuptake inhibitors (SSRIs) or other antidepressants could lead to a more rapid onset of action or improved efficacy in treatment-resistant patients. mdpi.com

Integration with Advanced Drug Delivery Technologies (excluding dosage)

Advanced drug delivery systems can significantly improve the therapeutic potential of indole-based compounds by enhancing their stability, solubility, and target-specific delivery, thereby increasing efficacy and minimizing off-target effects. nih.gov

Nanotechnology-Based Delivery Systems:

Nanoparticles: Encapsulating this compound within nanoparticles, such as liposomes or polymeric nanoparticles, could improve its pharmacokinetic profile and facilitate targeted delivery to tumor sites or across the blood-brain barrier. nih.gov

Niosomes: Niosomes, which are non-ionic surfactant-based vesicles, represent another promising drug delivery platform for indole derivatives, particularly in cancer therapy. jchr.org

Challenges and Opportunities in Translational Research for Clinical Development (non-dosage related)

The translation of a promising compound from preclinical research to clinical application is a complex process fraught with challenges.

Key Challenges:

Predictive Models: A significant hurdle in drug development is the reliance on preclinical models that often fail to accurately predict human responses. nih.gov

Target Validation: The identification and validation of specific biological targets for a novel compound are critical for understanding its mechanism of action and predicting its therapeutic effects. nih.govacs.org

Biomarker Development: The lack of reliable biomarkers to predict patient response and monitor treatment efficacy can hinder clinical trial design and success.

Opportunities for Advancement:

Improved Preclinical Models: The development of more physiologically relevant preclinical models, such as patient-derived xenografts and humanized mouse models, can improve the predictive value of preclinical studies.

Mechanism of Action Studies: Thorough investigation of the molecular mechanisms by which this compound exerts its effects will be crucial for its clinical development.

Application of Emerging Technologies (e.g., Organ-on-a-Chip, AI-driven Drug Discovery) in Future Studies

Emerging technologies offer powerful tools to accelerate the discovery and development of novel therapeutics like this compound.

Organ-on-a-Chip: These microfluidic devices, which mimic the structure and function of human organs, provide a more physiologically relevant platform for studying drug efficacy and toxicity compared to traditional cell cultures and animal models. nih.gov A "Brain-Chip," for instance, could be used to model the blood-brain barrier and investigate the neuropharmacological effects of this compound. emulatebio.comscitechdaily.com

AI-driven Drug Discovery: Artificial intelligence and machine learning algorithms can analyze vast datasets to identify novel drug targets, predict the biological activity of compounds, and design new molecules with desired properties. nih.govharvard.edu AI can be employed to perform in silico screening of this compound against a wide range of biological targets and predict its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.netdovepress.com Generative AI models can even design novel derivatives of this compound with potentially improved therapeutic profiles. technologynetworks.comscitechdaily.com

Table 2: Application of Emerging Technologies in the Study of this compound

| Technology | Application |

| Organ-on-a-Chip | - Modeling human organ systems (e.g., brain, liver) for efficacy and toxicity testing. nih.gov - Investigating transport across the blood-brain barrier. emulatebio.com |

| AI-driven Drug Discovery | - In silico screening for novel biological targets. nih.gov - Prediction of ADMET properties. dovepress.com - De novo design of optimized derivatives. scitechdaily.com |

Q & A

Q. Basic Research Focus

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- First aid : Immediate rinsing with water for skin/eye exposure; medical consultation if ingested .

- Waste disposal : Segregate hazardous waste and comply with local regulations .

How can researchers resolve contradictions in reported synthetic yields or biological activity data for this compound?

Q. Methodological Focus

- Reproducibility checks : Replicate experiments using identical reagents (e.g., same batch of starting material).

- Data triangulation : Cross-reference NMR, HPLC, and HRMS data to confirm compound identity .

- Meta-analysis : Compare reaction conditions (e.g., solvent purity, catalyst age) across studies to identify variables affecting yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.